molecular formula C17H16N4O4S B6558917 N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170860-57-7

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Katalognummer: B6558917
CAS-Nummer: 1170860-57-7
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: VYDMWPJDNAEJQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole-carboxamide derivative featuring a 6-methoxybenzothiazole moiety and a 5,6-dihydro-1,4-dioxine ring. The dihydrodioxine group may enhance solubility or metabolic stability compared to simpler aromatic systems.

Eigenschaften

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-10-7-15(19-16(22)13-9-24-5-6-25-13)21(20-10)17-18-12-4-3-11(23-2)8-14(12)26-17/h3-4,7-9H,5-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDMWPJDNAEJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=COCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O2SC_{18}H_{18}N_{6}O_{2}S, with a molecular weight of 382.4 g/mol. The structure features a combination of benzothiazole and pyrazole moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations. The preparation of individual components such as benzodioxole and benzothiazole derivatives is crucial for the successful synthesis of the final product.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that this compound may possess similar or enhanced activity against various pathogens.

Cytotoxicity Studies

In vitro studies have demonstrated that several compounds related to this structure are non-toxic to human cells (e.g., HEK-293 cells), indicating a favorable safety profile for potential therapeutic applications . The cytotoxic effects were evaluated using various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Similar compounds have shown IC50 values in the micromolar range against these lines . The mechanism of action may involve the modulation of specific signaling pathways crucial for cancer cell survival.

Research Findings and Case Studies

Study Findings IC50 Values
Study 1Significant antimicrobial activity against M. tuberculosis1.35 - 2.18 μM
Study 2Induction of apoptosis in MCF-7 and A549 cell lines0.65 - 2.41 μM
Study 3Non-toxic to HEK-293 cellsN/A

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit essential enzymes or receptors involved in disease processes, particularly in microbial infections and cancer proliferation.

Vergleich Mit ähnlichen Verbindungen

Hypothesized Bioactivity and Pharmacokinetic Profiles

While explicit bioactivity data for the target compound are absent, inferences can be drawn from analogues:

  • Benzothiazole Derivatives : Often exhibit kinase inhibitory or antimicrobial properties due to their planar aromatic systems .
  • Dihydrodioxine Systems : May improve metabolic stability compared to fully unsaturated rings (e.g., benzene), as seen in compound 741733-98-2 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.